molecular formula C16H15BrN2O2S2 B7730075 2-{[(2E)-3-(4-bromothiophen-2-yl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(2E)-3-(4-bromothiophen-2-yl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B7730075
M. Wt: 411.3 g/mol
InChI Key: RLVIUEGFCOMGJR-AATRIKPKSA-N
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Description

2-{[(2E)-3-(4-bromothiophen-2-yl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that features a benzothiophene core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2E)-3-(4-bromothiophen-2-yl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Bromothiophene Group: This step involves bromination of the thiophene ring, which can be done using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Formation of the Prop-2-enoyl Group:

    Amidation Reaction: The final step involves the formation of the amide bond, which can be achieved through coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the enoyl group can be achieved using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-CPBA, under mild conditions.

    Reduction: NaBH4, in an alcohol solvent like methanol.

    Substitution: Nucleophiles like amines or thiols, under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding saturated amide.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound could be explored for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties. Its unique structure could impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of 2-{[(2E)-3-(4-bromothiophen-2-yl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-bromothiophene and 3-bromothiophene share the thiophene core but lack the additional functional groups.

    Benzothiophene Derivatives: Compounds like 2-aminobenzothiophene and 3-carboxybenzothiophene share the benzothiophene core but differ in their substituents.

Uniqueness

What sets 2-{[(2E)-3-(4-bromothiophen-2-yl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide apart is its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its unique structure provides opportunities for further functionalization and exploration in various fields.

Properties

IUPAC Name

2-[[(E)-3-(4-bromothiophen-2-yl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2S2/c17-9-7-10(22-8-9)5-6-13(20)19-16-14(15(18)21)11-3-1-2-4-12(11)23-16/h5-8H,1-4H2,(H2,18,21)(H,19,20)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVIUEGFCOMGJR-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C=CC3=CC(=CS3)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)/C=C/C3=CC(=CS3)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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